molecular formula C21H18N4O4 B1227417 2-Furancarboxylic acid [4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester

2-Furancarboxylic acid [4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester

Cat. No. B1227417
M. Wt: 390.4 g/mol
InChI Key: OFHLATCYEMCERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furancarboxylic acid [4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester is a pyranopyrazole and a 2-furoate ester.

Scientific Research Applications

Synthesis and Characterization

  • Functionalization and Cyclization Reactions : 2-Furancarboxylic acid derivatives are used in functionalization and cyclization reactions. These reactions include the transformation into ester or amide derivatives and the synthesis of Pyrazolo[3,4-d]pyridazines through cyclocondensation reactions with phenylhydrazine or hydrazine hydrate (Akçamur et al., 1997).
  • Synthesis of Pyrazole Derivatives : These compounds are instrumental in synthesizing various pyrazole derivatives. The synthesis involves substituted 3-hydroxypyrazoles prepared based on ethyl esters and hydrazine hydrate (Rodinovskaya et al., 2003).

Applications in Organic Chemistry

  • Diels−Alder Reaction : 5-Amino-2-furancarboxylic acid methyl ester, a related compound, undergoes Diels−Alder cycloaddition with various dienophiles. This process is significant for the regioselective synthesis of polysubstituted anilines (Padwa et al., 1997).
  • Synthesis of Diuretics : Derivatives of 2-Furancarboxylic acid have been used in the synthesis of diuretics. The study focuses on compounds with natriuretic activities in rats and mice, highlighting structure-activity relationships (Ohsugi et al., 1989).

properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

[4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] furan-2-carboxylate

InChI

InChI=1S/C21H18N4O4/c1-11(2)18-17-16(14(10-22)19(23)29-20(17)25-24-18)12-5-7-13(8-6-12)28-21(26)15-4-3-9-27-15/h3-9,11,16H,23H2,1-2H3,(H,24,25)

InChI Key

OFHLATCYEMCERE-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Canonical SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furancarboxylic acid [4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester
Reactant of Route 2
2-Furancarboxylic acid [4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester
Reactant of Route 3
2-Furancarboxylic acid [4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester
Reactant of Route 4
Reactant of Route 4
2-Furancarboxylic acid [4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester
Reactant of Route 5
2-Furancarboxylic acid [4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester
Reactant of Route 6
2-Furancarboxylic acid [4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester

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